molecular formula C20H19N5O3 B2797395 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 921898-61-5

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2797395
CAS RN: 921898-61-5
M. Wt: 377.404
InChI Key: JFNNDUCYHFJFKI-UHFFFAOYSA-N
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Description

This compound is a novel class of pyrazolopyrimidine-based derivatives . It has been designed and evaluated as a Bruton’s tyrosine kinase (BTK) inhibitor, which is of great value and significance in the treatment of B-cell malignancies and autoimmune diseases . The compound has shown promising antiproliferative activity in mantle cell lymphoma (MCL) cell lines .


Physical And Chemical Properties Analysis

The compound has a linear formula of C16H19N5O and a molecular weight of 297.363 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : A study highlighted the synthesis of a novel series of pyrazolopyrimidines derivatives, showcasing their evaluation for cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. This research demonstrates the potential of such compounds in cancer treatment and inflammatory disease management (Rahmouni et al., 2016).

Chemical Synthesis Approaches

  • Facile Preparation Methods : Research on the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones and their derivatives indicates the versatility and reactivity of these compounds, providing a foundation for the development of further chemical entities with potential biological activities (Miyashita et al., 1990).

Novel Compound Libraries

  • Solid-Phase Synthetic Methods : A study elaborated on a solid-phase synthetic method for constructing a compound library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, underlining the compound's role as a scaffold for biological activity exploration (Heo & Jeon, 2017).

Antimicrobial and Anticancer Properties

  • Novel Pyrazole Derivatives : Another research effort synthesized a series of pyrazole derivatives and evaluated them for their in vitro antimicrobial and anticancer activities, showing promising results against certain bacterial strains and cancer cell lines, thereby contributing to the search for new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with multiple targets, contributing to its biological activity.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound may bind to its targets, altering their function and leading to downstream effects.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways, leading to a broad spectrum of biological effects.

Result of Action

Similar compounds have been found to exhibit significant biological activities, suggesting that this compound may also produce notable molecular and cellular effects .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s also important to note that the compound is intended for research purposes and is not currently approved for use in humans .

properties

IUPAC Name

N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-14-4-6-15(7-5-14)12-24-13-22-18-16(20(24)27)11-23-25(18)9-8-21-19(26)17-3-2-10-28-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNNDUCYHFJFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

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